molecular formula C15H18N4O3 B5079045 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)ethanediamide

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B5079045
M. Wt: 302.33 g/mol
InChI Key: YVTCGVUVNFBOCB-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a 1H-imidazol-1-ylpropyl group and a 4-methoxyphenyl moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions, making it relevant for enzyme inhibition (e.g., carbonic anhydrase (CA)) .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-13-5-3-12(4-6-13)18-15(21)14(20)17-7-2-9-19-10-8-16-11-19/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTCGVUVNFBOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325756
Record name N-(3-imidazol-1-ylpropyl)-N'-(4-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331759-25-2
Record name N-(3-imidazol-1-ylpropyl)-N'-(4-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)ethanediamide typically involves the following steps:

  • Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Propyl Chain Addition: The propyl chain is introduced via nucleophilic substitution reactions, where 3-(1H-imidazol-1-yl)propan-1-amine reacts with an appropriate electrophile.

  • Coupling with Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the imidazole ring or methoxyphenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Carbodiimides (e.g., EDC), catalysts (e.g., DMAP - 4-Dimethylaminopyridine)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.

  • Substitution Products: Substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its imidazole ring makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)ethanediamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the methoxyphenyl group can interact with aromatic amino acids in proteins. The ethanediamide linkage provides a stable scaffold for these interactions, leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds described in the evidence, emphasizing synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Reference
N-(3-Imidazolylpropyl)acetamide Acetamide 112–114 85
4-Fluorobenzamide derivative 4-Fluorobenzamide 98–100 78
4-Nitrobenzamide derivative 4-Nitrobenzamide 145–147 72
Target Compound* 4-Methoxyphenyl-ethanediamide Not reported

The 4-methoxy group is expected to lower melting points compared to nitro derivatives due to reduced crystallinity.

Structure-Activity Relationship (SAR)

  • Imidazole Propyl Chain : Critical for metal coordination (e.g., Zn²⁺ in CA).
  • Aromatic Substituents :
    • 4-Fluoro (Compound 6) : Balances electronegativity and lipophilicity.
    • 4-Methoxy (Target) : Enhances solubility but may reduce target affinity.
    • 4-Nitro (Compound 8) : Maximizes inhibition at the expense of solubility .

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